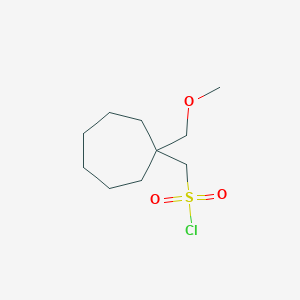
(1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride: is an organic compound with the molecular formula C10H19ClO3S . This compound is characterized by a cycloheptyl ring substituted with a methoxymethyl group and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride typically involves the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity makes it a valuable building block for various chemical processes.
作用機序
The mechanism of action of (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The resulting sulfonylated product can then participate in further chemical reactions .
類似化合物との比較
Cycloheptanemethanesulfonyl chloride: Similar structure but lacks the methoxymethyl group.
Methanesulfonyl chloride: Lacks the cycloheptyl and methoxymethyl groups.
(1-(Methoxymethyl)cyclohexyl)methanesulfonyl chloride: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness: (1-(Methoxymethyl)cycloheptyl)methanesulfonyl chloride is unique due to the presence of both the methoxymethyl and cycloheptyl groups. These structural features confer specific reactivity and steric properties that differentiate it from other sulfonyl chlorides. The methoxymethyl group can influence the electronic properties of the molecule, while the cycloheptyl ring provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
特性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC名 |
[1-(methoxymethyl)cycloheptyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-14-8-10(9-15(11,12)13)6-4-2-3-5-7-10/h2-9H2,1H3 |
InChIキー |
IODOYGABOXMMJY-UHFFFAOYSA-N |
正規SMILES |
COCC1(CCCCCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)

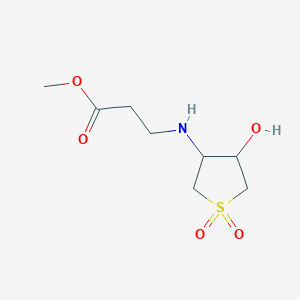
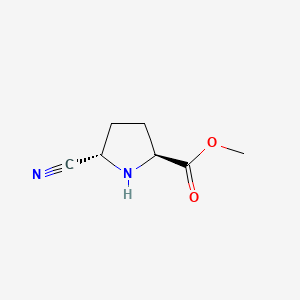

![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
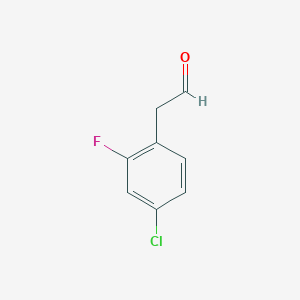
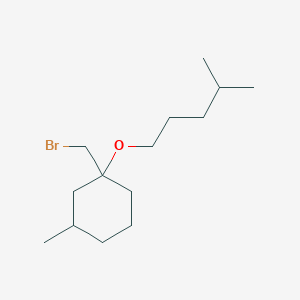
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
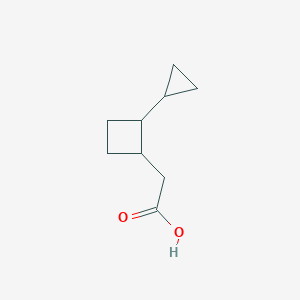
![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
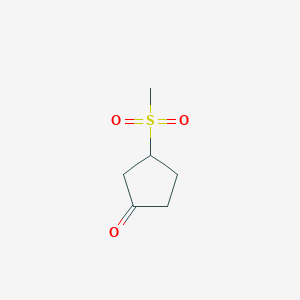
![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)
